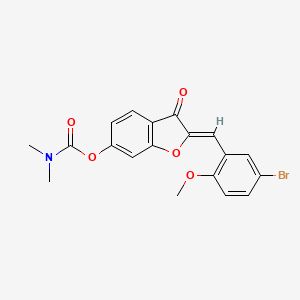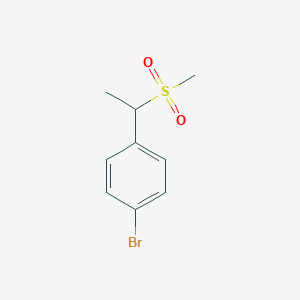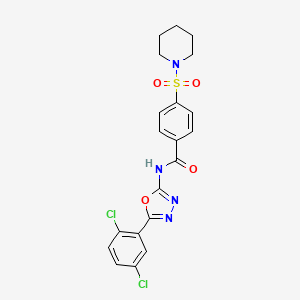
3-Methyl-1-(2-methylphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-1-(2-methylphenyl)butan-1-one, also known as 3,4-dimethylmethcathinone or 3,4-DMMC, is a synthetic cathinone that belongs to the beta-keto amphetamine class. It is a psychoactive substance that has gained popularity as a recreational drug due to its stimulant effects. However,
Scientific Research Applications
Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Activities : Compounds related to 3-Methyl-1-(2-methylphenyl)butan-1-one, specifically its derivatives, have shown potential in antimicrobial activities against Gram-negative bacteria and significant impact on anti-H1299 cancer cells. These findings suggest potential applications in developing new antimicrobial and anticancer agents (Wang et al., 2021).
Crystallographic Structure Analysis
- Crystallographic Studies : The crystallographic structure of related compounds, like 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, has been disclosed. Understanding these structures can be critical in materials science and chemistry for designing and synthesizing new compounds (Shi & Jiang, 1999).
Chemical Synthesis and Molecular Structure
- Synthesis and Molecular Structure : The synthesis and molecular structure analysis of 2-Methyl-3-(2-methylphenyl)-but-1-ene-1,1-dicarbonitrile, a closely related compound, have been investigated. These studies contribute to the understanding of the molecular behavior and potential applications of similar compounds in various fields (Grabowski et al., 1996).
Industrial Chemistry Applications
- Industrial Chemical Applications : In industrial chemistry, compounds similar to this compound, such as 2,3-butanediol, play a role as solvents and liquid fuel additives. The study of their liquid-liquid equilibria is crucial for optimizing industrial processes (Sharma et al., 1994).
Properties
IUPAC Name |
3-methyl-1-(2-methylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHBKNYNOYNTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[2.5]octan-7-ol](/img/structure/B2444392.png)
![Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate](/img/structure/B2444393.png)

![N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2444395.png)

![2-{4-[(3,4-dichlorobenzyl)thio]butoxy}tetrahydro-2H-pyran](/img/structure/B2444399.png)
![2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2444400.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2444402.png)
![5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2444404.png)
![Methyl 4-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate](/img/structure/B2444408.png)


